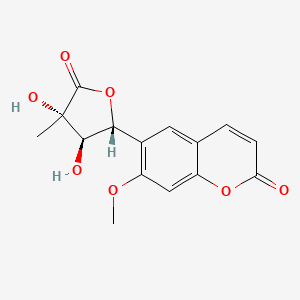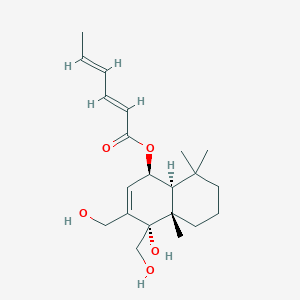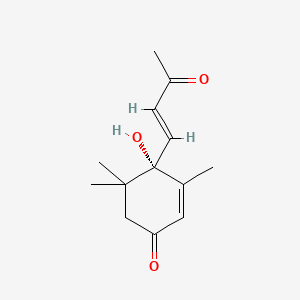
(±)11(12)-EET methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)11(12)-EET is biosynthesized in rat and rabbit liver microsomes by CYP450. (±)11(12)-EET has been shown, along with (±)8(9)-EET, to play a role in the recovery of depleted Ca (±)11(12)-EET methyl ester is a more stable for used for long-term storage. It can be readily hydrolyzed to the free acid as needed.
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis and Mass Spectrometry Arachidonic acid epoxides, specifically EETs, including (±)11(12)-EET methyl ester, are analyzed through capillary chromatography-mass spectrometry. This process involves comparing various ester derivatives, including pentafluorobenzyl, trimethylsilyl, and methyl esters, to resolve EET regioisomers. The identification process is essential for understanding the properties and behaviors of these compounds (Vanrollins & Knapp, 1995).
Metabolism Study via Cytosolic Epoxide Hydrolase The metabolism of cis-epoxyeicosatrienoic acids (EETs) and their derivatives, like methyl cis-epoxyeicosatrienoates, has been studied in the context of understanding the substrate structural features important for stereoselective metabolism. These studies provide insights into how EETs and their methyl esters are processed in biological systems (Zeldin et al., 1995).
Biofuel Research Research on biofuels has investigated the use of methyl esters obtained from waste oils, such as waste frying oil, as biodiesel. Such studies explore the physical and chemical properties of these esters and their performance in diesel engines, contributing to the development of sustainable energy sources (Utlu & Koçak, 2008).
Lipid Analysis The preparation of fatty acid methyl esters for gas chromatographic analysis is a significant application. These methods are applied to a variety of lipids, including triglycerides and phospholipids, for analytical purposes in biochemistry and lipidomics (Morrison & Smith, 1964).
Autoxidation Studies Studies on the autoxidation of CLA methyl ester focus on understanding the stereochemistry of hydroperoxides formed during this process. This is crucial for comprehending the oxidative stability and reaction pathways of these compounds in various environments (Hämäläinen et al., 2002).
Optimization of Biodiesel Production Fatty acid methyl esters are studied in the context of optimizing biodiesel production, using methods like factorial design and response surface methodology. This research is pivotal in improving the efficiency and sustainability of biodiesel manufacturing processes (Vicente et al., 1998).
Eigenschaften
Produktname |
(±)11(12)-EET methyl ester |
|---|---|
Molekularformel |
C21H34O3 |
Molekulargewicht |
334.5 |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-10-13-16-19-20(24-19)17-14-11-8-7-9-12-15-18-21(22)23-2/h7,9-11,13-14,19-20H,3-6,8,12,15-18H2,1-2H3/b9-7-,13-10-,14-11-/t19-,20+/m1/s1 |
InChI-Schlüssel |
DHUPCTVGLDZJCY-AFRPMPIESA-N |
SMILES |
CCCCC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCC(OC)=O |
Synonyme |
(±)11,12-EpETrE methyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)



